
(5-Acetamido-3,4-diacetyloxy-6-ethoxyoxan-2-yl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,4-BIS(ACETYLOXY)-5-ACETAMIDO-6-ETHOXYOXAN-2-YL]METHYL ACETATE: is a complex organic compound with a unique structure that includes multiple functional groups such as acetyloxy, acetamido, and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4-BIS(ACETYLOXY)-5-ACETAMIDO-6-ETHOXYOXAN-2-YL]METHYL ACETATE typically involves multiple steps, including the protection of hydroxyl groups, acetylation, and amidation. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. For instance, acetylation can be achieved using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
[3,4-BIS(ACETYLOXY)-5-ACETAMIDO-6-ETHOXYOXAN-2-YL]METHYL ACETATE: undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyloxy and ethoxy groups, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[3,4-BIS(ACETYLOXY)-5-ACETAMIDO-6-ETHOXYOXAN-2-YL]METHYL ACETATE: has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3,4-BIS(ACETYLOXY)-5-ACETAMIDO-6-ETHOXYOXAN-2-YL]METHYL ACETATE involves its interaction with specific molecular targets and pathways. The acetyloxy and acetamido groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.
Comparison with Similar Compounds
[3,4-BIS(ACETYLOXY)-5-ACETAMIDO-6-ETHOXYOXAN-2-YL]METHYL ACETATE: can be compared with other similar compounds such as:
- [3,4-BIS(ACETYLOXY)-6-HYDROXY-5-ACETAMIDOOXAN-2-YL]METHYL ACETATE
- [3,4-BIS(ACETYLOXY)-6-AZIDO-5-ACETAMIDOOXAN-2-YL]METHYL ACETATE
These compounds share similar structural features but differ in specific functional groups, which can influence their reactivity and applications. The unique combination of acetyloxy, acetamido, and ethoxy groups in [3,4-BIS(ACETYLOXY)-5-ACETAMIDO-6-ETHOXYOXAN-2-YL]METHYL ACETATE makes it particularly versatile and valuable in various research fields.
Properties
Molecular Formula |
C16H25NO9 |
|---|---|
Molecular Weight |
375.37 g/mol |
IUPAC Name |
(5-acetamido-3,4-diacetyloxy-6-ethoxyoxan-2-yl)methyl acetate |
InChI |
InChI=1S/C16H25NO9/c1-6-22-16-13(17-8(2)18)15(25-11(5)21)14(24-10(4)20)12(26-16)7-23-9(3)19/h12-16H,6-7H2,1-5H3,(H,17,18) |
InChI Key |
POOQFLLMEIHRRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-1H-indole](/img/structure/B11704728.png)
![3-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B11704731.png)

![N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-2-(1-naphthyl)acetamide](/img/structure/B11704746.png)

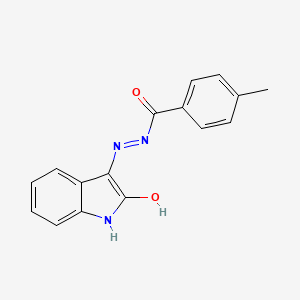
![2-[3-Fluoro-4-(4-pentylcyclohexyl)phenyl]-5-propylpyridine](/img/structure/B11704769.png)
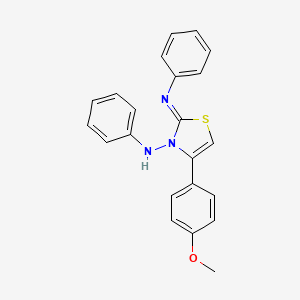
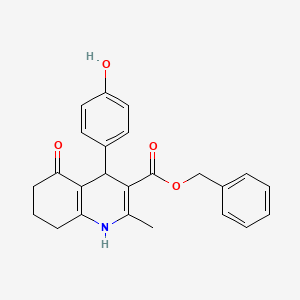
![(2Z,5Z)-3-ethyl-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-2-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11704780.png)
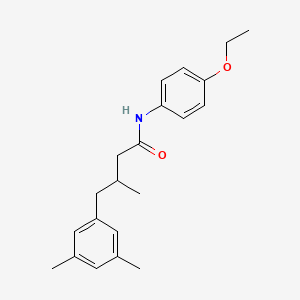
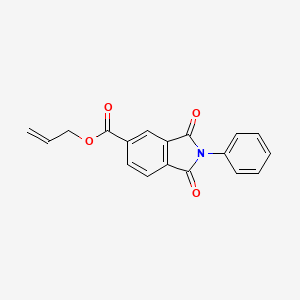
![(4Z)-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704786.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11704788.png)
